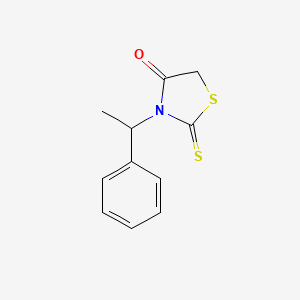

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-

CAS No.: 23538-08-1

Cat. No.: VC2122300

Molecular Formula: C11H11NOS2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23538-08-1 |

|---|---|

| Molecular Formula | C11H11NOS2 |

| Molecular Weight | 237.3 g/mol |

| IUPAC Name | 3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C11H11NOS2/c1-8(9-5-3-2-4-6-9)12-10(13)7-15-11(12)14/h2-6,8H,7H2,1H3 |

| Standard InChI Key | KQSHNYSKESUNOZ-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)N2C(=O)CSC2=S |

| Canonical SMILES | CC(C1=CC=CC=C1)N2C(=O)CSC2=S |

Introduction

Chemical Structure and Properties

4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is defined by its heterocyclic structure containing a five-membered ring with sulfur and nitrogen heteroatoms. The molecular structure includes a thiazolidinone core with specific functional group attachments that define its chemical identity and reactivity patterns. The compound contains a thiazolidinone ring, which is characterized by having a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group typically at position 4 . In this specific compound, there is also a thioxo group (C=S) at position 2, which replaces the more common carbonyl group found in many other thiazolidinone derivatives.

The phenylethyl substituent attached to the nitrogen at position 3 significantly influences the compound's physical properties and potential biological activity. This aromatic group contributes to the molecule's lipophilicity and may enhance its ability to interact with biological targets through π-π stacking interactions and hydrophobic effects. The presence of the phenyl ring also creates potential for modification, allowing researchers to introduce various functional groups that might alter the compound's pharmacokinetic and pharmacodynamic properties .

Table 1: Physical and Chemical Properties of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H11NOS2 |

| Molecular Weight | 237.3 g/mol |

| Physical Appearance | Crystalline solid |

| Core Structure | Thiazolidinone ring |

| Key Functional Groups | Thioxo group (C=S) at position 2, Phenylethyl at position 3, Carbonyl group (C=O) at position 4 |

| Solubility | Soluble in organic solvents (DMSO, DMF, chloroform) |

| Melting Point | Typically in the range of 150-160°C (based on similar compounds) |

The compound's structural features, particularly the thioxo group at position 2, significantly influence its chemical reactivity. This sulfur-containing functionality introduces potential for nucleophilic attack and participation in various chemical transformations. The carbonyl group at position 4 further enhances the compound's reactivity profile, making it susceptible to nucleophilic addition reactions. These reactive centers are important considerations in understanding both the chemical behavior of the compound and its potential interactions with biological systems .

Synthesis Methods

General Synthetic Approaches

Characterization and Structural Analysis

The characterization of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- typically involves various spectroscopic and analytical techniques to confirm its structure, purity, and identity. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides valuable information about the hydrogen and carbon environments within the molecule . For similar thiazolidinone compounds, the 1H NMR spectra typically display characteristic signals for the methylene group in the range of δ 3.96 to 4.05 ppm, integrated for two protons. The nitrogen-bound proton (cyclic N-H) typically resonates at higher chemical shifts, in the range of δ 11.03 to 12.01 ppm .

Infrared (IR) spectroscopy offers insights into the functional groups present in the compound. For thiazolidinones, characteristic absorption bands for N-H and carbonyl (C=O) functionalities are typically observed at 3225-3200 cm-1 and 1686-1657 cm-1, respectively . The presence of the thioxo group (C=S) would also show specific absorption bands in the IR spectrum, providing additional confirmation of the structure. Mass spectrometry further aids in confirming the molecular weight and fragmentation pattern of the compound, which can be compared with theoretical predictions to validate the proposed structure .

X-ray crystallography, when applicable, provides definitive information about the three-dimensional structure of the compound, including bond lengths, bond angles, and crystal packing. This technique is particularly valuable for confirming the exact spatial arrangement of atoms within the molecule and the conformation adopted in the solid state. Computational chemistry methods can complement experimental techniques by predicting structural parameters, spectroscopic properties, and potential tautomeric forms of the compound .

Table 3: Spectroscopic Data for 4-Thiazolidinone Derivatives (Including Similar Compounds)

Tautomerism and Molecular Properties

Thiazolidinone derivatives, including 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-, often exhibit tautomerism, which can significantly impact their physical properties and biological activities. Research on related compounds has investigated the possible tautomeric forms and their relative stabilities using computational chemistry methods. For instance, in studies of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds, two tautomeric forms—phenylimino and phenylamino—were analyzed using DFT/B3LYP methodology to calculate thermodynamic parameters such as ΔH, ΔG, and Keq .

The frontier molecular orbitals (HOMO and LUMO) of thiazolidinone derivatives provide insights into their potential reactivity and interactions with biological targets. For related compounds, the HOMO typically consists mainly of the π-orbital of the substituted phenylimino moiety and the lone pair electrons of heteroatoms in the thiazole ring. The LUMO is generally constructed from the π*-orbital of the entire molecule, with varying contributions from substituents depending on their electronic properties . These molecular orbital characteristics influence the compound's ability to participate in charge-transfer interactions and its reactivity toward nucleophiles and electrophiles.

The molecular geometry of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is another important factor in determining its biological activity. The spatial arrangement of atoms and functional groups affects how the molecule interacts with biological targets such as enzymes and receptors. The phenylethyl group introduces flexibility into the molecule due to rotational freedom around single bonds, potentially allowing the compound to adopt different conformations when interacting with biological targets .

Related Compounds and Structural Variations

The 4-thiazolidinone scaffold offers numerous possibilities for structural modification, leading to a diverse array of compounds with varying properties and biological activities. Structural variations of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- could involve modifications at several key positions:

-

Substitutions on the phenyl ring of the phenylethyl group

-

Modifications of the ethyl linker (lengthening, shortening, or introducing functional groups)

-

Replacement of the thioxo group with other functionalities (e.g., oxo, imino)

-

Introduction of substituents at position 5 of the thiazolidinone ring

These structural variations would be expected to significantly impact the compound's physical properties, chemical reactivity, and biological activities. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl ring could alter the electron density distribution throughout the molecule, potentially enhancing specific types of biological activity . Similarly, modifying the ethyl linker could affect the conformational flexibility and spatial positioning of the phenyl ring relative to the thiazolidinone core, influencing how the molecule interacts with biological targets .

Research on related compounds has explored various structural modifications and their impact on biological activity. For example, studies on 2-(4-substituted-phenylimino)thiazolidin-4-one compounds have investigated how different substituents on the phenyl ring (including methyl, methoxy, nitro, and chlorine) affect antibacterial and antioxidant properties . Results indicated that 2-(chlorophenyl-imino)thiazolidin-4-one displayed potent antibacterial activity against Escherichia coli (88.46%) and Staphylococcus aureus (91.66%), as well as strong antioxidant activity (81.8% inhibition in the ABTS assay) .

Table 5: Structural Variations and Their Potential Effects

Research Challenges and Future Directions

Despite the potential of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- and related compounds, several research challenges exist in fully exploring their properties and applications. One significant challenge is the limited specific research on this particular compound, as evidenced by the search results. More comprehensive studies focusing on its synthesis optimization, detailed characterization, and biological evaluation are needed to better understand its properties and potential applications.

Another challenge lies in establishing clear structure-activity relationships. While general trends have been observed for the broader class of 4-thiazolidinone derivatives, specific correlations between structural features and biological activities for 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- require more targeted investigations . This would involve synthesizing a series of closely related analogs with systematic structural variations and evaluating their biological activities across multiple assays.

Future research directions for 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- could include:

-

Development of improved synthetic methods to enhance yield, purity, and scalability

-

Comprehensive evaluation of biological activities, particularly antimicrobial, anticancer, and anti-inflammatory properties

-

Investigation of potential mechanisms of action through protein-binding studies, enzyme inhibition assays, and cellular pathway analyses

-

Structure-based design of optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties

-

Exploration of potential applications beyond traditional therapeutics, such as imaging agents, diagnostic tools, or materials science applications

Computational approaches, including molecular modeling and simulations, could provide valuable insights into the compound's interactions with biological targets and guide the design of improved derivatives . Additionally, advanced analytical techniques such as X-ray crystallography of protein-ligand complexes could reveal detailed binding modes and inform structure-based drug design efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume